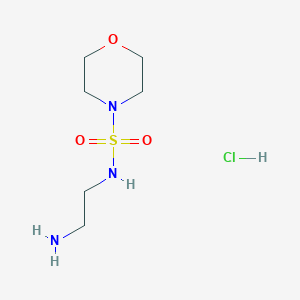
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride: is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a morpholine ring substituted with an aminoethyl group and a sulfonamide group. This compound is often used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride typically involves the reaction of ethanolamine with dichloromethane to form an intermediate, followed by the addition of benzyl chloroformate under alkaline conditions. This intermediate is then reacted with 4-tosyl chloride in dichloromethane to form another intermediate, which is further reacted with morpholine in acetonitrile. The final step involves catalytic hydrogenation in methanol to produce this compound .
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
- 4-(2-Aminoethyl)morpholine
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- 4-(2-Aminoethyl)benzenesulfonamide
Comparison: N-(2-aminoethyl)morpholine-4-sulfonamidehydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .
Propiedades
Fórmula molecular |
C6H16ClN3O3S |
|---|---|
Peso molecular |
245.73 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)morpholine-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O3S.ClH/c7-1-2-8-13(10,11)9-3-5-12-6-4-9;/h8H,1-7H2;1H |
Clave InChI |
FTEMZNROROFMCE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)NCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



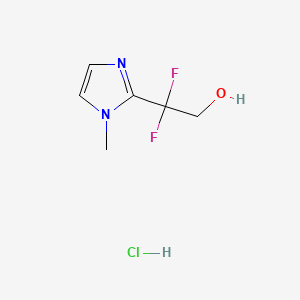



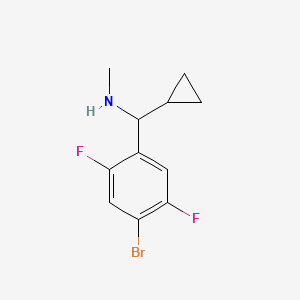


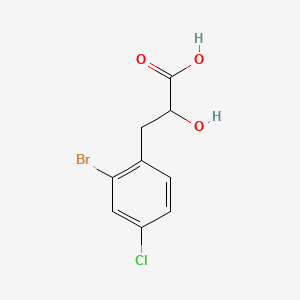
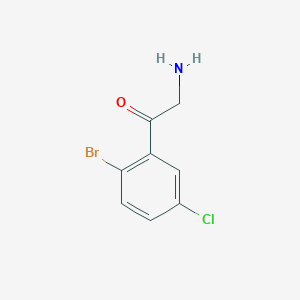
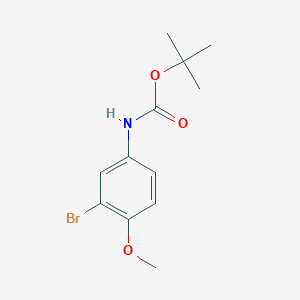
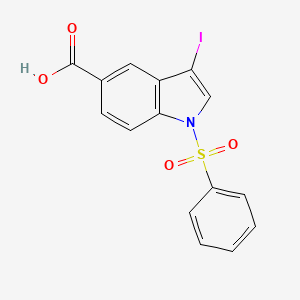

![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
